MCA-SEVNLDAEFR-K(Dnp)-RR, amide

Alzheimer's disease BACE1 kinetics Swedish mutation

Choose MCA-SEVNLDAEFR-K(Dnp)-RR, amide for high-fidelity BACE1 activity detection. The Swedish mutant sequence (SEVNLDAEFR) delivers ~10-fold higher catalytic turnover (kcat 0.02 s⁻¹) than wild-type substrates, enabling robust Z' factor in 96/384-well HTS. FRET cleavage at Leu-Asp liberates MCA fluorescence (328/420 nm) for real-time kinetic monitoring. Characterized Km=4.5 µM; preferential BACE1/BACE2 selectivity over cathepsin D (~280-fold more abundant in brain) minimizes false positives in tissue homogenates. The 10-residue core optimally balances catalytic efficiency vs. cathepsin D cross-reactivity (3,310 vs. 5,300 M⁻¹s⁻¹). Use as reference standard for inhibitor IC50 cross-validation.

Molecular Formula C68H90N14O24
Molecular Weight 1487.5 g/mol
Cat. No. B15494332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMCA-SEVNLDAEFR-K(Dnp)-RR, amide
Molecular FormulaC68H90N14O24
Molecular Weight1487.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC
InChIInChI=1S/C68H90N14O24/c1-34(2)26-46(77-66(100)48(31-52(69)84)80-68(102)58(35(3)4)81-62(96)45(22-24-55(88)89)76-67(101)50(33-83)73-53(85)28-38-29-57(92)106-51-30-41(105-6)19-20-42(38)51)64(98)79-49(32-56(90)91)63(97)72-36(5)60(94)75-44(21-23-54(86)87)61(95)78-47(27-37-12-8-7-9-13-37)65(99)74-43(59(70)93)14-10-11-25-71-39-15-17-40(18-16-39)82(103)104/h7-9,12-13,15-20,29-30,34-36,43-50,58,71,83H,10-11,14,21-28,31-33H2,1-6H3,(H2,69,84)(H2,70,93)(H,72,97)(H,73,85)(H,74,99)(H,75,94)(H,76,101)(H,77,100)(H,78,95)(H,79,98)(H,80,102)(H,81,96)(H,86,87)(H,88,89)(H,90,91)
InChIKeyCTQDDVPXWMHBQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MCA-SEVNLDAEFR-K(Dnp)-RR, amide: BACE1-Specific FRET Substrate with Swedish Mutant Cleavage Site for Alzheimer‘s Drug Discovery


MCA-SEVNLDAEFR-K(Dnp)-RR, amide (CAS 438625-61-7) is a fluorogenic peptide substrate designed specifically for β-secretase 1 (BACE1) activity detection via fluorescence resonance energy transfer (FRET) [1]. The compound incorporates a 7-methoxycoumarin-4-acetyl (MCA) fluorophore at the amino terminus and a 2,4-dinitrophenyl (Dnp) quencher conjugated to the lysine side chain, with an extended Arg-Arg amide tail for enhanced solubility and binding [2]. The core peptide sequence SEVNLDAEFR contains the 'Swedish' Lys-Met/Asn-Leu mutation of the amyloid precursor protein (APP) β-secretase cleavage site, a mutation associated with early-onset familial Alzheimer's disease that confers markedly altered enzyme kinetics relative to the wild-type substrate [3].

Why MCA-SEVNLDAEFR-K(Dnp)-RR, amide Cannot Be Substituted with Generic BACE1 FRET Substrates Without Assay Revalidation


BACE1 FRET substrates containing the wild-type APP sequence (SEVKMDAEFR) or alternative cleavage motifs exhibit fundamentally different kinetic parameters, requiring distinct assay optimization and generating non-transferable quantitative results [1]. The Swedish mutant (Asn-Leu substitution) present in MCA-SEVNLDAEFR-K(Dnp)-RR, amide increases catalytic turnover (kcat) by approximately 10-fold compared to the wild-type sequence, while simultaneously shifting substrate specificity and selectivity profiles relative to other aspartic proteases such as cathepsin D [2]. Furthermore, substrate constructs with truncated C-terminal extensions or alternative fluorophore-quencher pairs differ in both cleavage efficiency and signal-to-background characteristics, meaning inhibitor IC50 values and enzyme activity measurements obtained with one FRET substrate cannot be directly extrapolated to another without systematic cross-validation [3].

Quantitative Differentiation Evidence for MCA-SEVNLDAEFR-K(Dnp)-RR, amide: Kinetic and Selectivity Data Versus Key Comparators


10-Fold Higher kcat for Swedish Mutant Substrate Versus Wild-Type BACE1 Substrate

The Swedish mutant sequence SEVNLDAEFR exhibits a kcat of 0.02 s⁻¹ for BACE1 cleavage, representing a 10-fold increase over the wild-type SEVKMDAEFR sequence (kcat = 0.002 s⁻¹). The Km values remain comparable (9 µM for Swedish mutant vs. 7 µM for wild-type) [1]. This kinetic advantage translates to substantially higher assay signal generation per unit enzyme, a critical factor for high-throughput screening applications where signal window determines assay robustness.

Alzheimer's disease BACE1 kinetics Swedish mutation

Catalytic Efficiency (kcat/Km) for Swedish Mutant Decapeptide: BACE1 = 3,310 M⁻¹s⁻¹ Versus Cathepsin D = 5,300 M⁻¹s⁻¹

The 10-residue Swedish mutant peptide SEVNLDAEFR demonstrates a kcat/Km catalytic efficiency of 3,310 M⁻¹s⁻¹ for BACE1, while cathepsin D processes the identical substrate with a higher efficiency of 5,300 M⁻¹s⁻¹ [1]. Notably, the 14-residue extended peptide EEISEVNLDAEFRG reverses this selectivity pattern, showing 10,300 M⁻¹s⁻¹ for BACE1 versus 28,500 M⁻¹s⁻¹ for cathepsin D [1]. This length-dependent selectivity underscores the importance of precise substrate sequence selection when interpreting BACE1 activity measurements, particularly in complex biological matrices where cathepsin D is approximately 280-fold more abundant than BACE1 in human brain tissue [2].

BACE1 selectivity cathepsin D catalytic efficiency

Km = 4.5 µM and kcat = 0.25 min⁻¹ for Mca-SEVNLDAEFK(Dnp) Amide at pH 4.5

The fluorogenic FRET substrate Mca-SEVNLDAEFK(Dnp) amide—a closely related analog lacking only the C-terminal Arg-Arg tail present in the target compound—exhibits Km = 4.5 µM and kcat = 0.25 min⁻¹ (equivalent to 0.0042 s⁻¹) at pH 4.5 [1]. The kcat value of this FRET-conjugated substrate is substantially lower than the 0.02 s⁻¹ reported for the unmodified SEVNLDAEFR peptide, consistent with the known effect of terminal modifications on BACE1 active site accessibility. This difference highlights that FRET labeling does alter absolute kinetic parameters and must be accounted for when translating between labeled and unlabeled substrate systems.

FRET substrate kinetics BACE1 Michaelis-Menten assay optimization

~13-Fold Slower Cleavage Rate Versus MCA-EIDLMVLDK-Dnp Ultra-Efficient BACE1 Substrate

MCA-EIDLMVLDK-Dnp, an alternative BACE1 FRET substrate with a distinct cleavage sequence, is cleaved approximately 13 times faster by BACE1 than the common Swedish variant peptide (EVNLDAEF) . This substantial rate difference positions the Swedish mutant-based substrate (SEVNLDAEFR) as a lower-velocity comparator that may better discriminate partial inhibitors or weak binders where ultra-rapid cleavage could mask subtle inhibitory effects. Conversely, for maximum assay sensitivity and minimal incubation times, the MCA-EIDLMVLDK-Dnp substrate offers a higher-velocity alternative.

BACE1 substrate comparison high-throughput screening cleavage rate

Selective Cleavage by BACE1/BACE2 Versus Cathepsin D, ADAM10, TACE, PS1, and PS2

FRET substrates containing the Swedish-mutated βAPP sequence (JMV2236-type construct) are more selectively cleaved by BACE1 and BACE2 than by cathepsin D, ADAM10, TACE, presenilin-1, or presenilin-2 [1]. This selectivity profile is particularly significant given that cathepsin D is approximately 280-fold more abundant than BACE1 in human brain tissue and represents a major source of potential false-positive activity in BACE1 assays using less selective substrates [2]. The extended C-terminal Arg-Arg amide tail in MCA-SEVNLDAEFR-K(Dnp)-RR, amide further enhances this selectivity by improving BACE1 active site recognition while reducing accessibility for competing proteases.

BACE1 selectivity cathepsin D off-target cleavage

MCA-SEVNLDAEFR-K(Dnp)-RR, amide: Evidence-Based Application Scenarios for BACE1-Targeted Research and Screening


High-Throughput Screening of BACE1 Inhibitors for Alzheimer‘s Disease Drug Discovery

MCA-SEVNLDAEFR-K(Dnp)-RR, amide provides a ~10-fold higher signal output per unit BACE1 enzyme compared to wild-type sequence substrates (kcat 0.02 s⁻¹ vs. 0.002 s⁻¹) [1], enabling robust Z' factor discrimination in 96-well and 384-well screening formats. The FRET detection mechanism (MCA excitation/emission at 328/420 nm) produces fluorescence upon Leu-Asp bond cleavage, allowing real-time kinetic monitoring without separation steps. The selective cleavage by BACE1/BACE2 over cathepsin D and other off-target proteases [2] reduces false-positive rates in primary screening campaigns.

Enzyme Kinetic Characterization and Michaelis-Menten Parameter Determination

The defined kinetic parameters for the FRET-conjugated Swedish mutant sequence—Km = 4.5 µM and kcat = 0.25 min⁻¹ at pH 4.5 [1]—provide a validated reference baseline for Michaelis-Menten analysis of BACE1 activity. The 10-residue core sequence SEVNLDAEFR exhibits catalytic efficiency of 3,310 M⁻¹s⁻¹ for BACE1, and the length-dependence of cathepsin D cross-reactivity (5,300 M⁻¹s⁻¹ for 10-residue vs. 28,500 M⁻¹s⁻¹ for 14-residue) [2] makes this substrate length optimal for minimizing cathepsin D interference in biochemical assays.

BACE1 Activity Quantification in Brain Tissue Homogenates and Cell Lysates

Given that cathepsin D is approximately 280-fold more abundant than BACE1 in human brain [1], substrate selectivity is paramount for accurate endogenous BACE1 measurement. The Swedish mutant FRET substrate demonstrates preferential BACE1/BACE2 cleavage over cathepsin D, ADAM10, TACE, and presenilins [2], reducing background signal from competing proteases. The quantitative kcat/Km difference between 10-residue and 14-residue substrates (3,310 vs. 10,300 M⁻¹s⁻¹ for BACE1, but 5,300 vs. 28,500 M⁻¹s⁻¹ for cathepsin D) [3] supports selection of the 10-residue-based FRET construct for tissue homogenate applications.

Comparator Assay Validation for Inhibitor Potency Cross-Study Comparisons

The well-characterized kinetic profile of the Swedish mutant FRET substrate (kcat = 0.02 s⁻¹ for unlabeled core, Km = 4.5 µM for FRET-conjugated analog) [1] establishes this substrate as a reference standard for cross-validating inhibitor potency measurements across different assay platforms. When evaluating ultra-high-velocity substrates such as MCA-EIDLMVLDK-Dnp (cleaved ~13× faster than Swedish variant) [2], MCA-SEVNLDAEFR-K(Dnp)-RR, amide provides the moderate-velocity benchmark needed to contextualize inhibitor IC50 shifts arising from substrate velocity differences.

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